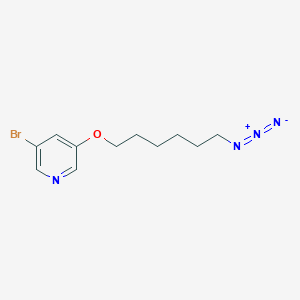
3-(6-Azidohexyloxy)-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Azidohexyloxy)-5-bromopyridine: is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and an azidohexyloxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Azidohexyloxy)-5-bromopyridine typically involves the following steps:
Bromination: The starting material, 3-hydroxypyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated intermediate is then alkylated with 6-bromohexanol to introduce the hexyloxy group at the 3-position.
Azidation: Finally, the hexyloxy group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Azidohexyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Click Chemistry: Alkynes, copper(I) catalysts, solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., triphenylphosphine, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products:
Substitution: Various substituted pyridines.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 3-(6-Azidohexyloxy)-5-bromopyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry .
Biology and Medicine: The compound’s azido group allows for bioconjugation, making it useful in the development of biocompatible materials and drug delivery systems .
Industry: In materials science, it is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of 3-(6-Azidohexyloxy)-5-bromopyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Bromine Atom:
These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile for different applications.
Comparaison Avec Des Composés Similaires
3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles: These compounds also feature a pyridine ring with different substituents and have applications in fluorescence and biological activities.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: These compounds are known for their energetic properties and low sensitivities.
Uniqueness: 3-(6-Azidohexyloxy)-5-bromopyridine is unique due to its combination of an azido group and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H15BrN4O |
|---|---|
Poids moléculaire |
299.17 g/mol |
Nom IUPAC |
3-(6-azidohexoxy)-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN4O/c12-10-7-11(9-14-8-10)17-6-4-2-1-3-5-15-16-13/h7-9H,1-6H2 |
Clé InChI |
NZTQAWJGDPYBEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)OCCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
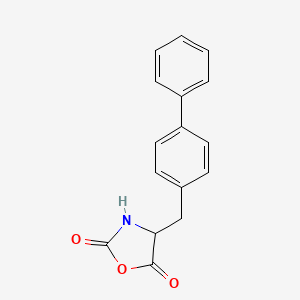
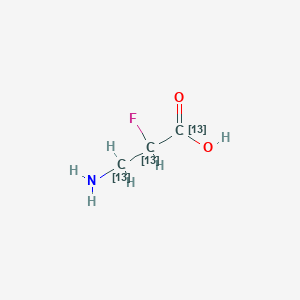

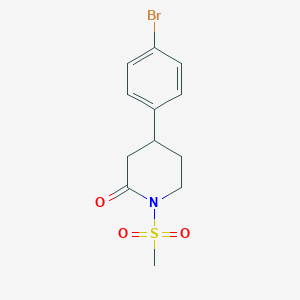


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
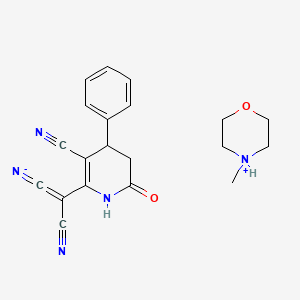

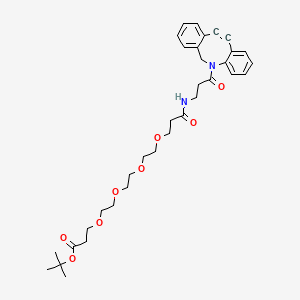
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
